molecular formula C32H41N5O6S B11090148 Ethyl 4-(3-[3-(4-carbamoylpiperidin-1-yl)propyl]-5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)benzoate

Ethyl 4-(3-[3-(4-carbamoylpiperidin-1-yl)propyl]-5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)benzoate

Cat. No.: B11090148
M. Wt: 623.8 g/mol
InChI Key: LENCEFCQRSFUSM-UHFFFAOYSA-N
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Description

Ethyl 4-(3-[3-(4-carbamoylpiperidin-1-yl)propyl]-5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a piperidine ring, and an imidazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-[3-(4-carbamoylpiperidin-1-yl)propyl]-5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

Ethyl 4-(3-[3-(4-carbamoylpiperidin-1-yl)propyl]-5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(3-[3-(4-carbamoylpiperidin-1-yl)propyl]-5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(4-((4-Carbamoylpiperidin-1-yl)methyl)-N-methylbenzamido)ethyl)piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate
  • 1-(2-(3-((4-carbamoylpiperidin-1-yl)methyl)-N-methylbenzamido)ethyl)piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate

Uniqueness

Ethyl 4-(3-[3-(4-carbamoylpiperidin-1-yl)propyl]-5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)benzoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C32H41N5O6S

Molecular Weight

623.8 g/mol

IUPAC Name

ethyl 4-[3-[3-(4-carbamoylpiperidin-1-yl)propyl]-5-oxo-4-[2-oxo-2-(4-propoxyanilino)ethyl]-2-sulfanylideneimidazolidin-1-yl]benzoate

InChI

InChI=1S/C32H41N5O6S/c1-3-20-43-26-12-8-24(9-13-26)34-28(38)21-27-30(40)37(25-10-6-23(7-11-25)31(41)42-4-2)32(44)36(27)17-5-16-35-18-14-22(15-19-35)29(33)39/h6-13,22,27H,3-5,14-21H2,1-2H3,(H2,33,39)(H,34,38)

InChI Key

LENCEFCQRSFUSM-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCCN3CCC(CC3)C(=O)N)C4=CC=C(C=C4)C(=O)OCC

Origin of Product

United States

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